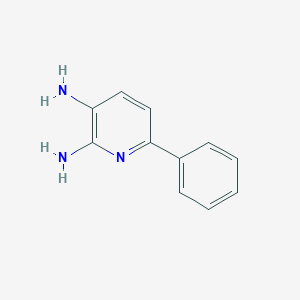

2,3-Diamino-6-fenilpiridina

Descripción general

Descripción

2,3-Diamino-6-phenylpyridine is an organic compound with the chemical formula C11H11N3. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but has poor solubility in water . This compound is used as an intermediate in organic synthesis, and it has applications in the production of dyes, photosensitizers for laser printing, chromatographic analysis, and optoelectronic equipment .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 2,3-diamino-6-phenylpyridine exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in HeLa cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: Cytotoxicity Against HeLa Cells

- Method : Treatment with varying concentrations of the compound.

- Results : Induction of apoptosis was confirmed via DAPI staining, showing nuclear fragmentation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its effectiveness against multi-drug resistant strains highlights its potential as a lead compound for new antimicrobial agents.

Case Study: Antibacterial Efficacy

- Method : Comparative study against standard antibiotics.

- Results : Enhanced effectiveness against resistant bacterial strains was observed.

Structure-Activity Relationship (SAR)

The biological activity of 2,3-diamino-6-phenylpyridine is influenced by its substitution patterns and functional groups. Variations on the phenyl ring can significantly impact binding affinity and overall biological efficacy.

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 2,3-Diamino-6-phenylpyridine | 15.0 | Moderate | Effective against E. coli |

| 4-Methyl variant | 10.5 | High | Increased potency against S. aureus |

| 4-Chloro variant | 12.0 | Low | Reduced activity compared to parent compound |

Industrial Applications

Beyond medicinal chemistry, 2,3-diamino-6-phenylpyridine has potential applications in:

- Dyes and Pigments : Used in the production of various dyes due to its reactivity.

- Photosensitizers : Its properties make it suitable for use in optoelectronic devices.

Métodos De Preparación

The preparation of 2,3-Diamino-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the use of benzylated benzylamine and vinyl acetate as raw materials. The process includes an ester amine condensation reaction, followed by reduction and cyclization to generate the final product . Another method involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . Industrial production methods typically optimize these reactions for higher yields and purity.

Análisis De Reacciones Químicas

2,3-Diamino-6-phenylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other amine derivatives.

Mecanismo De Acción

The mechanism of action of 2,3-Diamino-6-phenylpyridine involves its interaction with various molecular targets. It can form Schiff bases with aldehydes and ketones, which can then participate in further chemical reactions. These interactions can affect biological pathways, making it a useful compound in medicinal chemistry .

Comparación Con Compuestos Similares

2,3-Diamino-6-phenylpyridine can be compared to other similar compounds such as:

2,3-Diaminopyridine: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain organic synthesis reactions.

2,6-Diaminopyridine: Has amino groups at different positions, leading to different chemical properties and reactivity.

2,3-Diamino-5-bromopyridine: Contains a bromine atom, which can significantly alter its reactivity and applications. The presence of the phenyl group in 2,3-Diamino-6-phenylpyridine makes it unique, providing additional stability and reactivity in various chemical reactions.

Actividad Biológica

2,3-Diamino-6-phenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of 2,3-Diamino-6-phenylpyridine

The synthesis of 2,3-diamino-6-phenylpyridine involves several chemical reactions that modify the pyridine ring. Various methods have been documented, including:

- Acetylation : Initial acetylation of the primary amine groups is performed to protect them during subsequent reactions.

- Oxidation : The oxidation of the tertiary amine leads to the formation of N-oxide derivatives, which can be hydrolyzed to yield the desired compound.

- Coupling Reactions : The compound can also be synthesized via coupling reactions with diazonium salts, resulting in insoluble hydrochloride salts .

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including 2,3-diamino-6-phenylpyridine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate significant inhibition of tumor growth in vitro and in vivo models. A notable case study involved a series of pyridine derivatives that were tested for their anticancer activity against human tumor cells, revealing promising results for further development .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that 2,3-diamino-6-phenylpyridine exhibits activity against a range of bacteria and fungi. The structure-activity relationship studies indicate that modifications to the phenyl group can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of 2,3-diamino-6-phenylpyridine is influenced by:

- Substitution Patterns : Variations in substituents on the phenyl ring significantly impact binding affinity and biological activity.

- Functional Groups : The presence of amino groups at positions 2 and 3 enhances interaction with biological targets such as enzymes and receptors involved in cancer and microbial resistance mechanisms .

The following table summarizes key findings from SAR studies:

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 2,3-Diamino-6-phenylpyridine | 15.0 | Moderate | Effective against E. coli |

| 4-Methyl variant | 10.5 | High | Increased potency against S. aureus |

| 4-Chloro variant | 12.0 | Low | Reduced activity compared to parent compound |

Case Studies

- Cytotoxicity Against HeLa Cells : A study demonstrated that 2,3-diamino-6-phenylpyridine induced apoptosis in HeLa cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed enhanced effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antimicrobial agents .

Propiedades

IUPAC Name |

6-phenylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKGHLBYYNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629880 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144563-51-9 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.